molecular formula C22H20N4O3S B2625284 4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380043-05-8

4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile

Cat. No.: B2625284
CAS No.: 2380043-05-8
M. Wt: 420.49
InChI Key: OWMHXCKXIACHGN-UHFFFAOYSA-N
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Description

4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core, a piperidine ring, and a benzonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazinone core, followed by the introduction of the piperidine ring and the benzonitrile group. Common reagents used in these reactions include various sulfonyl chlorides, nitriles, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine-based compound with anti-cancer activity.

    Matrine: Known for its anti-cancer and anti-inflammatory effects.

    Berberine: Exhibits antimicrobial and anti-inflammatory properties.

    Tetrandine: Used for its anti-cancer and anti-inflammatory activities.

Uniqueness

4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

4-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c23-16-17-6-8-20(9-7-17)30(28,29)25-14-12-19(13-15-25)26-22(27)11-10-21(24-26)18-4-2-1-3-5-18/h1-11,19H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMHXCKXIACHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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